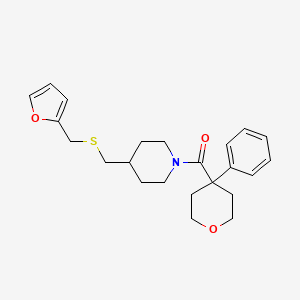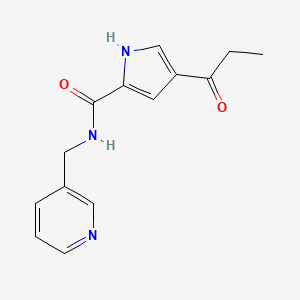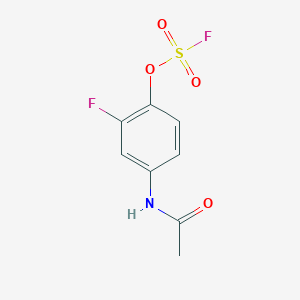
(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C23H29NO3S and its molecular weight is 399.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) on novel pyrazoline derivatives, which share a structural similarity with the chemical compound , discusses the efficiency of microwave-assisted synthesis. This method is highlighted for its environmental friendliness and high yields, suggesting potential applications in developing anti-inflammatory and antibacterial agents. The study also touches upon the use of molecular docking to predict the activity of these compounds, indicating a broader relevance in drug discovery processes (Ravula et al., 2016).
Novel Synthesis Methods
Research by Reddy et al. (2012, 2014) introduces novel Prins cyclization techniques for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives, showcasing an innovative approach to creating complex molecular structures. These methods could be instrumental in generating new compounds with potential biological activities, demonstrating the importance of synthetic chemistry in expanding the horizons of scientific research (Reddy et al., 2012); (Reddy et al., 2014).
Potential Therapeutic Applications
Bonilla-Castañeda et al. (2022) synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, providing insights into the compound's characterization and hinting at its therapeutic relevance. Known for exhibiting anticancer, antibacterial, anti-inflammatory, and immunomodulatory properties, such derivatives underscore the compound's potential in medical research (Bonilla-Castañeda et al., 2022).
Heterocyclic Core Synthesis for Receptor Antagonists
Swanson et al. (2009) explored the synthesis of small molecules with a heterocyclic core, aimed at developing human histamine H(3) receptor antagonists. This study exemplifies the application of the chemical structure in designing receptor-specific drugs, which could lead to the development of treatments for neurological disorders (Swanson et al., 2009).
Antimicrobial and Antioxidant Activities
The work of Patel (2018) and others showcases the antimicrobial potential of furofused coumarines and related compounds, emphasizing the chemical's application in combating microbial infections. These studies highlight the compound's relevance in addressing bacterial resistance, a growing concern in medical research (Patel, 2018).
Propriétés
IUPAC Name |
[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3S/c25-22(23(10-15-26-16-11-23)20-5-2-1-3-6-20)24-12-8-19(9-13-24)17-28-18-21-7-4-14-27-21/h1-7,14,19H,8-13,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAANKXWVCVJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2656323.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2656324.png)
![2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2656326.png)
![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2656329.png)
![Methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate](/img/structure/B2656330.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2656331.png)
![1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2656332.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2656335.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2656339.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2656344.png)
![7-[(4-Prop-2-enoylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2656345.png)